(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763074
InChI: InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H/t9-;/m0./s1
SMILES: C1CC(C2=CC=CC=C2OC1)N.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride

CAS No.:

Cat. No.: VC13763074

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name (5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H/t9-;/m0./s1
Standard InChI Key ZUIXPTOKLAIUMT-FVGYRXGTSA-N
Isomeric SMILES C1C[C@@H](C2=CC=CC=C2OC1)N.Cl
SMILES C1CC(C2=CC=CC=C2OC1)N.Cl
Canonical SMILES C1CC(C2=CC=CC=C2OC1)N.Cl

Introduction

(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride is a compound derived from the tetrahydrobenzo[b]oxepin scaffold, which is a class of heterocyclic compounds known for their potential biological activities. This specific compound is a chiral amine derivative, where the hydrochloride salt form is commonly used to enhance solubility and stability. Despite the lack of direct references to this exact compound in the provided search results, related compounds and their properties can offer insights into its potential characteristics and applications.

Synthesis and Preparation

The synthesis of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride would typically involve the reduction of a nitro or azide precursor to form the amine, followed by resolution to obtain the desired enantiomer. The hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Potential Biological Activities

While specific biological activity data for (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, tetrahydrobenzo[b]oxepin derivatives have been explored for their central nervous system effects and other pharmacological activities.

Research Findings and Future Directions

Given the lack of direct information on (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride, further research is needed to fully understand its properties and potential applications. This could involve in vitro and in vivo studies to assess its biological activity, pharmacokinetics, and safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator